Ethidium monoazide bromide Ethidium monoazide bromide Ethidium monoazide is a fluorescent photoafinity label nucleic acid stain that binds covalently to nucleic acids both in solution and in cells that have compromised membranes after photolysis. Ethidium monoazide bromide is relatively impermeant to live cells, it selectively labels DNA in dead cells in a mixed population of live and dead cells. The fluorescence of ethidium monoazide is weak, but the intensity increases ~15-fold upon binding to DNA with excitation/emission maxima of ~504/600 nm.
Brand Name: Vulcanchem
CAS No.: 58880-05-0
VCID: VC21191157
InChI: InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H
SMILES: CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]
Molecular Formula: C21H18BrN5
Molecular Weight: 420.3 g/mol

Ethidium monoazide bromide

CAS No.: 58880-05-0

Cat. No.: VC21191157

Molecular Formula: C21H18BrN5

Molecular Weight: 420.3 g/mol

* For research use only. Not for human or veterinary use.

Ethidium monoazide bromide - 58880-05-0

Specification

Description Ethidium monoazide is a fluorescent photoafinity label nucleic acid stain that binds covalently to nucleic acids both in solution and in cells that have compromised membranes after photolysis. Ethidium monoazide bromide is relatively impermeant to live cells, it selectively labels DNA in dead cells in a mixed population of live and dead cells. The fluorescence of ethidium monoazide is weak, but the intensity increases ~15-fold upon binding to DNA with excitation/emission maxima of ~504/600 nm.
CAS No. 58880-05-0
Molecular Formula C21H18BrN5
Molecular Weight 420.3 g/mol
IUPAC Name 8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide
Standard InChI InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H
Standard InChI Key GHUXAYLZEGLXDA-UHFFFAOYSA-N
SMILES CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]
Canonical SMILES CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]

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